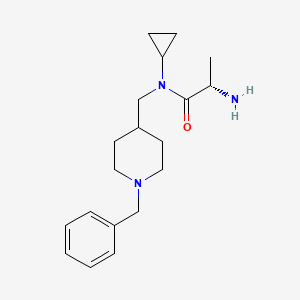
1-((R)-3-Methylamino-pyrrolidin-1-yl)-ethanone
描述
1-((R)-3-Methylamino-pyrrolidin-1-yl)-ethanone, commonly known as R-MDMA, is a synthetic compound that belongs to the family of amphetamines. R-MDMA is a chiral molecule that has a R-enantiomer and a S-enantiomer. The R-enantiomer is the active form of MDMA and is responsible for its psychoactive effects. R-MDMA has been widely studied due to its potential therapeutic applications in the treatment of mental health disorders.
作用机制
R-MDMA acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria, increased sociability, and reduced anxiety. R-MDMA also increases the activity of the amygdala, which is responsible for processing emotions such as fear and anxiety.
Biochemical and Physiological Effects:
R-MDMA has both biochemical and physiological effects on the body. Biochemically, R-MDMA increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Physiologically, R-MDMA increases heart rate, blood pressure, and body temperature. R-MDMA also causes the release of hormones such as oxytocin, which is responsible for bonding and social behavior.
实验室实验的优点和局限性
R-MDMA has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential therapeutic applications. R-MDMA is also relatively easy to synthesize and purify. However, R-MDMA has several limitations for lab experiments. It is a controlled substance that requires special permits and licenses to handle. R-MDMA is also a psychoactive compound that can have potential safety hazards if not handled properly.
未来方向
There are several future directions for research on R-MDMA. One potential direction is to study its potential use in the treatment of addiction. Another direction is to investigate the long-term effects of R-MDMA on the brain and body. Additionally, research can be conducted to optimize the synthesis and purification methods of R-MDMA to improve its efficiency and safety. Finally, more studies can be conducted to understand the mechanism of action of R-MDMA and its potential therapeutic applications in the treatment of mental health disorders.
科学研究应用
R-MDMA has been extensively studied for its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. Research has shown that R-MDMA can enhance the effectiveness of psychotherapy by increasing empathy, reducing fear and anxiety, and improving mood. R-MDMA has also been studied for its potential use in the treatment of addiction.
属性
IUPAC Name |
1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-3-7(5-9)8-2/h7-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBUDHSQIZKPE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((R)-3-Methylamino-pyrrolidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3235123.png)
![2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B3235128.png)
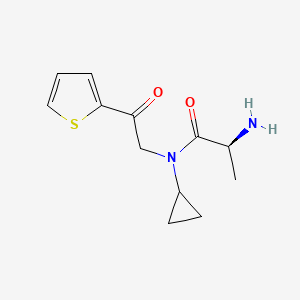
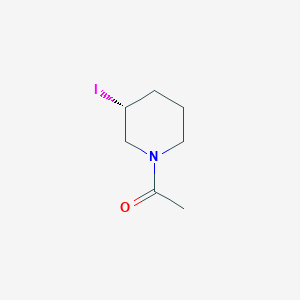


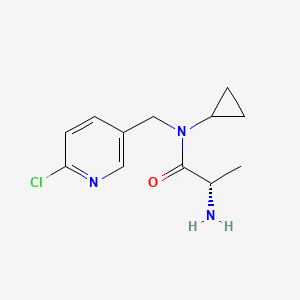

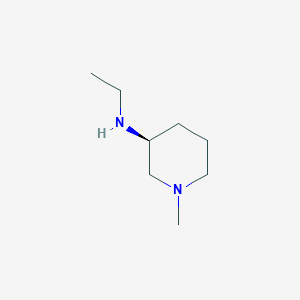
![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B3235199.png)
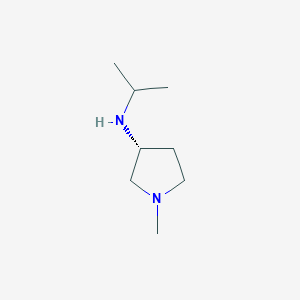

![N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B3235228.png)
